N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused [1,2,4]triazolo[4,3-a]quinazolin-5-one core. Key structural features include:
- A 3-(propan-2-yloxy)propyl substituent at position 4 of the triazoloquinazoline core, introducing steric bulk and lipophilicity.
- A propanamide bridge connecting the triazoloquinazoline core to the 3,4-dimethoxyphenethyl moiety.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O5/c1-19(2)38-17-7-16-32-27(35)21-8-5-6-9-22(21)33-25(30-31-28(32)33)12-13-26(34)29-15-14-20-10-11-23(36-3)24(18-20)37-4/h5-6,8-11,18-19H,7,12-17H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUYTQNXECYGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in pharmacological contexts.
Chemical Structure
The compound features a complex structure characterized by:
- A triazoloquinazoline core : This component is known for various biological activities.
- Methoxyphenyl and propan-2-yloxy substituents : These groups may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an anti-inflammatory and anticancer agent. The following sections detail specific activities and findings from various studies.
Anti-inflammatory Activity
Studies have shown that the compound can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. For instance:
- Cytokine Inhibition : The compound significantly reduces levels of TNF-alpha and IL-6 in vitro, suggesting a role in managing inflammatory diseases.
Anticancer Properties
The triazoloquinazoline structure is associated with anticancer activity. In vitro studies demonstrate:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : It induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G2/M phase.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (In vitro) | The compound inhibited 70% of cell proliferation in MCF-7 breast cancer cells at 10 µM concentration. | Suggests potential for development as an anticancer drug. |
| Study 2 (Animal model) | Reduced tumor size by 50% in xenograft models when administered at 20 mg/kg. | Indicates effectiveness in vivo for cancer treatment. |
| Study 3 (Inflammation model) | Decreased levels of IL-6 and TNF-alpha by 40% in LPS-stimulated macrophages. | Supports anti-inflammatory potential. |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : The triazoloquinazoline moiety may inhibit specific kinases involved in cancer cell signaling pathways.
- Modulation of Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed.
- Cytokine Modulation : The ability to modulate cytokine release suggests a mechanism for its anti-inflammatory effects.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.
Comparison with Similar Compounds
Triazoloquinazoline vs. Triazoloquinoxaline
- F3398-1046: N-(2-fluorobenzyl)-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide (GOLD score: 82.5) . Key Difference: Quinoxaline core (two nitrogen atoms in the fused benzene ring) vs. quinazoline (one nitrogen). Impact: Quinoxaline derivatives often exhibit stronger π-π stacking but reduced hydrogen bonding compared to quinazolines. The 2-fluorobenzyl group may enhance blood-brain barrier penetration.
Triazolo[4,3-a]pyridine Derivatives (Patent Examples)
- Example 284 : 5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide .
- Key Difference : Pyridine core instead of quinazoline.
- Impact : Reduced aromatic surface area likely lowers binding affinity for large enzyme pockets but improves metabolic stability.
Side Chain Variations
Propanamide Substituents
- CAS 895648-26-7: 3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide . Key Difference: Phenylethyl vs. 3,4-dimethoxyphenethyl group.
Sulfur-Containing Analogs
- F3394-0570: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide . Key Difference: Thiazolo-triazole core with a sulfanyl linker.
Bioactivity and Docking Studies
- Molecular Docking (): Triazolo-thiadiazoles with pyrazole moieties showed affinity for 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme .
- GOLD Score Comparison (): Compound ID Core Structure Substituent GOLD Score Target Compound Triazoloquinazoline 3,4-Dimethoxyphenethyl N/A F3398-1046 Triazoloquinoxaline 2-Fluorobenzyl 82.5 F5037-0106 Triazolopyridazine Phenylsulfanyl 82.8
Research Findings and Implications
Enzyme Binding : The triazoloquinazoline core’s planar structure favors interactions with kinase ATP pockets, but steric hindrance from the isopropoxypropyl group may limit penetration into narrow active sites .
Antifungal Potential: Structural similarities to triazolo-thiadiazoles () suggest possible antifungal activity, though in vitro validation is required .
Preparation Methods
Azide Coupling Method
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Hydrazide Activation : The carboxylic acid derivative of the triazoloquinazolinone is converted to an acyl azide using sodium nitrite and HCl at -5°C.
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Coupling with Amine : The azide reacts with 3-aminopropanoic acid in ethyl acetate containing triethylamine, yielding the propanamide after 48 hours at 0–25°C.
DCC/HOBt-Mediated Coupling
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Activation : The carboxylic acid is treated with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in acetonitrile.
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Amine Addition : 3-aminopropanoic acid methyl ester hydrochloride is added, followed by stirring at room temperature for 8 hours. The product is isolated in 72% yield after recrystallization.
Attachment of the N-[2-(3,4-Dimethoxyphenyl)ethyl] Group
The final step involves coupling the propanamide intermediate with 2-(3,4-dimethoxyphenyl)ethylamine . As detailed in:
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EDCI.HCl/DMAP Activation : The propanamide acid (1.0 mmol) is dissolved in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP). Ethylcarbodiimide hydrochloride (EDCI.HCl) is added at 0°C under nitrogen.
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Amine Addition : 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv) is introduced, and the mixture is stirred for 24 hours at room temperature.
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Workup : The crude product is washed with HCl, sodium bicarbonate, and brine, followed by recrystallization in dichloromethane/ethyl acetate (76% yield).
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound are summarized below:
Optimization and Challenges
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Microwave Assistance : Microwave irradiation reduces reaction times for cyclization steps from hours to minutes.
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Racemization Control : Azide coupling minimizes racemization during amide formation compared to traditional methods.
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Solvent Selection : Dichloromethane and DMF are optimal for alkylation and coupling, respectively, due to their polarity and inertness.
Industrial Scalability
The EDCI.HCl-mediated coupling in is preferred for scale-up due to its simplicity and high yield (76%). However, cost-effective alternatives like mixed anhydride methods may be explored for bulk production.
Q & A
Q. What are the best practices for synthesizing and testing deuterated or isotopically labeled analogs of this compound for mechanistic studies?
- Answer:
- Isotope incorporation: Use deuterated solvents (e.g., D2O) or 13C-labeled precursors in key synthetic steps .
- Tracer studies: Administer labeled analogs in cell assays and track via LC-MS or autoradiography .
- Stability testing: Confirm isotopic integrity under physiological conditions (pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
